Cas no 2171916-42-8 ({5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

Technical Introduction: 5-(Difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethyl)(methyl)amine is a specialized triazole derivative featuring a difluoromethyl group and an ethoxyethyl side chain. Its unique structure imparts advantageous properties, including enhanced metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. The difluoromethyl moiety contributes to improved bioavailability and resistance to enzymatic degradation, while the ethoxyethyl group offers tunable solubility. This compound is particularly useful in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators, where precise functionalization is critical. Its synthetic versatility allows for further derivatization, enabling tailored applications in drug discovery and crop protection.
{5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine structure
2171916-42-8 structure
商品名:{5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
CAS番号:2171916-42-8
MF:C9H16F2N4O
メガワット:234.246348381042
CID:5567469
PubChem ID:165595732

{5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 化学的及び物理的性質

名前と識別子

    • EN300-1596950
    • {[5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
    • 2171916-42-8
    • {5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
    • インチ: 1S/C9H16F2N4O/c1-3-16-5-4-15-8(9(10)11)7(6-12-2)13-14-15/h9,12H,3-6H2,1-2H3
    • InChIKey: TTYKXMDJQXKBJB-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(CNC)N=NN1CCOCC)F

計算された属性

  • せいみつぶんしりょう: 234.12921747g/mol
  • どういたいしつりょう: 234.12921747g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 52Ų

{5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1596950-250mg
{[5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171916-42-8
250mg
$1038.0 2023-09-23
Enamine
EN300-1596950-2500mg
{[5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171916-42-8
2500mg
$2211.0 2023-09-23
Enamine
EN300-1596950-5000mg
{[5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171916-42-8
5000mg
$3273.0 2023-09-23
Enamine
EN300-1596950-50mg
{[5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171916-42-8
50mg
$948.0 2023-09-23
Enamine
EN300-1596950-2.5g
{[5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171916-42-8
2.5g
$3304.0 2023-07-10
Enamine
EN300-1596950-0.5g
{[5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171916-42-8
0.5g
$1619.0 2023-07-10
Enamine
EN300-1596950-1.0g
{[5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171916-42-8
1.0g
$1686.0 2023-07-10
Enamine
EN300-1596950-1000mg
{[5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171916-42-8
1000mg
$1129.0 2023-09-23
Enamine
EN300-1596950-5.0g
{[5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171916-42-8
5.0g
$4890.0 2023-07-10
Enamine
EN300-1596950-0.1g
{[5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
2171916-42-8
0.1g
$1484.0 2023-07-10

{5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine 関連文献

{5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amineに関する追加情報

Introduction to {5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine (CAS No. 2171916-42-8)

{5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine (CAS No. 2171916-42-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of triazoles, which are known for their broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.

The chemical structure of {5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine is characterized by a 1,2,3-triazole ring substituted with a difluoromethyl group and a 2-ethoxyethyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The difluoromethyl group is particularly noteworthy for its ability to enhance metabolic stability and improve pharmacokinetic profiles, making it an attractive feature for drug development.

Recent studies have highlighted the potential of {5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine in various therapeutic areas. One of the most promising applications is in the treatment of fungal infections. Triazoles are well-known for their antifungal activity, and the introduction of the difluoromethyl group has been shown to enhance this activity against a range of pathogenic fungi. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus, two common fungal pathogens responsible for serious infections in immunocompromised patients.

In addition to its antifungal properties, {5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine has also shown promise in cancer research. The triazole scaffold is known to interact with various biological targets involved in cancer progression, such as kinases and proteases. Preliminary studies have demonstrated that this compound can inhibit the growth of human cancer cell lines by targeting specific signaling pathways. For instance, a study in the European Journal of Medicinal Chemistry found that it effectively suppressed the proliferation of breast cancer cells by modulating the PI3K/AKT signaling pathway.

The pharmacokinetic properties of {5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine have also been extensively studied. The introduction of the difluoromethyl group has been shown to improve oral bioavailability and reduce metabolic degradation, which are critical factors for successful drug development. A pharmacokinetic study in rats revealed that this compound exhibited favorable absorption and distribution profiles, with a half-life suitable for once-daily dosing regimens.

Safety and toxicity assessments are crucial steps in the drug development process. Preclinical studies have indicated that {5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine is well-tolerated at therapeutic doses. In vitro cytotoxicity assays showed minimal toxicity to normal human cells at concentrations effective against target pathogens or cancer cells. These findings suggest that this compound has a favorable safety profile and is suitable for further clinical evaluation.

The synthesis of {5-(difluoromethyl)-1-(2-ethoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine involves a series of well-established chemical reactions. The key steps include the formation of the 1H-1,2,3-triazole ring through a copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction and subsequent functionalization with the difluoromethyl and 2-ethoxyethyl groups. The synthetic route is scalable and can be adapted for large-scale production if needed.

In conclusion, {5-(difluoromethyl)-1-(2-ethoxyethnicyl}-m-triazol-{4}-ylm-thyl)(m-thyl)a-mine (CAS No. 2171916-42-8) represents a promising candidate for further development in both antifungal and anticancer therapies. Its unique chemical structure and favorable pharmacological properties make it an attractive molecule for researchers and pharmaceutical companies alike. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical applications.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司